molecular formula C3H4FNaO2 B6612238 sodium (2R)-2-fluoropropanoate CAS No. 133665-55-1

sodium (2R)-2-fluoropropanoate

Cat. No.: B6612238
CAS No.: 133665-55-1
M. Wt: 114.05 g/mol
InChI Key: WDYHENABJMJFTR-HSHFZTNMSA-M
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Description

Structural Characterization and Stereochemical Significance of (2R)-2-Fluoropropanoate

Sodium (2R)-2-fluoropropanoate is the sodium salt of (2R)-2-fluoropropanoic acid. Its chemical structure consists of a three-carbon propanoate backbone with a fluorine atom stereospecifically attached to the second carbon (C2), the chiral center. The "(2R)" designation specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules. This precise three-dimensional arrangement is critical to its interaction with other chiral molecules, such as enzymes. evitachem.compsu.edu

The introduction of a fluorine atom, the most electronegative element, at the α-position to the carboxyl group significantly influences the electronic properties of the molecule without a large steric footprint. rsc.org The synthesis of the enantiomerically pure (R)- and (S)-forms of sodium 2-fluoropropanoate has been achieved from the corresponding stereoisomers of methyl lactate, methyl (S)-(+)-lactate and methyl (R)-(-)-lactate, respectively. acs.orgnih.govacs.org This allows for detailed studies of the specific biological effects of each enantiomer.

Spectroscopic data, particularly Nuclear Magnetic Resonance (NMR), is essential for the characterization of this compound and for distinguishing between its enantiomers. acs.orgnih.gov

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name sodium;(2R)-2-fluoropropanoate nih.gov
Molecular Formula C₃H₄FNaO₂ nih.gov
Molecular Weight 114.05 g/mol nih.gov

Table 2: Selected NMR Data for Sodium 2-Fluoropropanoate Enantiomers in D₂O

Enantiomer 1H NMR (δ, ppm) 19F NMR (δ, ppm) Source
(R)-enantiomer 4.91 (dq, JHH = 6.8 Hz, JHF = 48 Hz, 1H), 1.48 (dd, JHH = 6.8 Hz, JHF = 18 Hz, 3H) -172.8 (sextet, J = 28 Hz) acs.orgnih.gov

| (S)-enantiomer | 4.91 (dq, JHH = 7.2 Hz, JHF = 51.6 Hz, 1H), 1.49 (dd, JHH = 6.8 Hz, JHF = 17.4 Hz, 3H) | -174.6 (sextet, J = 26.4 Hz) | acs.orgnih.gov |

The Broader Context of Chiral Fluorinated Carboxylic Acids in Academic Inquiry

The study of this compound is situated within the broader and highly active field of organofluorine chemistry. The incorporation of fluorine into organic molecules, particularly those with biological relevance, is a widely used strategy in medicinal chemistry and drug discovery. thieme-connect.comacs.org It is estimated that approximately 20-25% of pharmaceuticals currently on the market contain fluorine. thieme-connect.comacs.org

The strategic placement of fluorine can profoundly alter a molecule's physicochemical properties, such as its metabolic stability, bioavailability, and binding affinity to biological targets. acs.orgnih.gov For instance, fluorination can lower the basicity of nearby functional groups, like amines, which can in turn improve a drug candidate's pharmacokinetic profile. nih.gov

Chiral fluorinated carboxylic acids are particularly valuable as building blocks in the synthesis of complex, biologically active molecules. rsc.orgacs.org The development of stereoselective methods to create specific enantiomers of these acids is a significant focus of modern organic synthesis. rsc.orgmdpi.com Researchers utilize various techniques, including asymmetric catalysis with transition metals or organocatalysts, and enzymatic resolutions to achieve high enantiomeric purity. rsc.orgmdpi.commdpi.com Enzymatic methods, using hydrolases like lipases, have proven effective for the kinetic resolution of racemic fluorinated esters, yielding both enantiomers in high purity. mdpi.comresearchgate.net These synthetic advancements provide access to novel chemical entities for biological screening and the development of new therapeutic agents. rsc.orgrsc.org

Historical Perspective on the Incorporation of Fluorine in Propanoate Derivatives

The history of organofluorine chemistry dates back to the 16th century with the description of fluorite (calcium fluoride) as a flux in metallurgy by Georgius Agricola. wikipedia.orgniscpr.res.in However, the element fluorine itself was not isolated until 1886 by French chemist Henri Moissan, a feat that required overcoming significant challenges due to its extreme reactivity. wikipedia.orgniscpr.res.in The discovery of hydrofluoric acid in the late 18th century was a critical precursor, enabling further investigation into fluorine's chemistry. wikipedia.orgniscpr.res.in

The deliberate incorporation of fluorine into organic molecules for commercial purposes began in the early 20th century. wikipedia.org Early methods for preparing fluorinated carboxylic acids included electrochemical fluorination (ECF), where a hydrocarbon carboxylic acid is treated in anhydrous hydrogen fluoride (B91410). sci-hub.se However, this method often resulted in a mixture of isomers and by-products. sci-hub.se

The development of more selective fluorinating agents was a major advancement. Reagents such as diethylaminosulfur trifluoride (DAST) and N-fluorobenzenesulfonimide (NFSI) allowed for more controlled fluorination reactions under milder conditions. researchgate.netacademie-sciences.frresearchgate.net For propanoate derivatives specifically, synthetic routes were developed involving nucleophilic substitution reactions. For example, the synthesis of methyl (R)-2-fluoropropionate can be achieved via the nucleophilic fluorination of (S)-2-sulfonyloxypropionates using potassium fluoride, a reaction that proceeds with stereochemical inversion.

The synthesis of the catabolite of the anti-cancer drug 5-fluorouracil (B62378) was identified as (2R)-3-amino-2-fluoropropanoic acid, highlighting the early recognition of specific fluorinated propanoate stereoisomers in biological contexts. psu.edu The continuous evolution of synthetic methodologies has expanded the toolbox available to chemists, enabling the precise and efficient synthesis of a wide array of fluorinated propanoate derivatives for research and application. researchgate.netgoogle.comchemrxiv.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(2R)-2-fluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO2.Na/c1-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYHENABJMJFTR-HSHFZTNMSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)[O-])F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4FNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Enantiopure 2r 2 Fluoropropanoate

Stereoselective Chemical Synthesis Routes

The introduction of a fluorine atom at a stereogenic center presents considerable challenges to synthetic chemists. Various methodologies have been devised to control the stereochemical outcome of fluorination reactions, broadly categorized into asymmetric nucleophilic fluorination, chiral auxiliary-mediated strategies, and direct enantioselective fluorination.

Asymmetric Nucleophilic Fluorination of Precursors

Asymmetric nucleophilic fluorination represents a powerful approach for the synthesis of chiral organofluorine compounds. This method often involves the reaction of a prochiral substrate with a fluoride (B91410) source in the presence of a chiral catalyst or reagent that directs the stereochemical course of the reaction.

One notable strategy involves the use of chiral catalysts to control the enantioselectivity of the fluorination step. For instance, catalytic asymmetric nucleophilic fluorination using boron trifluoride etherate (BF₃·Et₂O) as both a fluorine source and an activating reagent has been reported. nih.gov In the presence of a chiral iodine catalyst, this method can yield various chiral fluorinated products with excellent enantioselectivities (up to >99% ee) and diastereoselectivities (up to >20:1 dr). nih.gov The control experiments in these studies indicated that BF₃·Et₂O plays a dual role, acting not only as the nucleophilic fluorine source but also as an activator for the co-catalyst, such as iodosylbenzene. nih.gov

Another approach is the stereoselective one-step fluorination of lactic acid ester derivatives using TFEDMA. lookchem.com This method provides a direct route to 2-fluoropropionates. Additionally, optically active α-fluorocarboxylate esters can be produced by reacting optically active α-hydroxycarboxylates with reagents like sulfuryl fluoride (SO₂F₂) in the presence of an organic base. lookchem.com

The table below summarizes key aspects of asymmetric nucleophilic fluorination methods.

Fluorine SourceCatalyst/ReagentSubstrateKey Features
BF₃·Et₂OChiral Iodine CatalystVarious PrecursorsHigh enantioselectivity and diastereoselectivity. nih.gov
TFEDMA-Lactic Acid Ester DerivativesDirect one-step process. lookchem.com
SO₂F₂Organic BaseOptically Active α-HydroxycarboxylatesProduction of high-purity α-fluorocarboxylates. lookchem.com

Chiral Auxiliary-Mediated Strategies in Fluoropropanoate Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This strategy has been widely applied in asymmetric synthesis.

In the context of fluoropropanoate synthesis, a chiral auxiliary can be attached to a propanoate precursor. The chiral environment created by the auxiliary then biases the approach of the fluorinating agent, leading to the preferential formation of one enantiomer. Common chiral auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.orgresearchgate.netnih.gov

For example, oxazolidinones, often referred to as Evans' auxiliaries, can be acylated with propionyl chloride. Subsequent enolization and reaction with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), would lead to a diastereoselective fluorination. The diastereomeric ratio of the product is controlled by the steric hindrance of the auxiliary. Finally, removal of the auxiliary by hydrolysis or other methods yields the enantiomerically enriched 2-fluoropropanoic acid.

The choice of chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. The table below provides examples of common chiral auxiliaries and their applications.

Chiral AuxiliaryTypical ApplicationKey Advantages
OxazolidinonesAldol reactions, AlkylationsHigh diastereoselectivity, well-established methods.
PseudoephedrineAlkylation reactionsCrystalline derivatives, good stereocontrol. nih.gov
CamphorsultamMichael additions, Claisen rearrangementsHigh diastereoselectivity, often superior to oxazolidinones. wikipedia.org

Direct Enantioselective Fluorination Approaches

Direct enantioselective fluorination involves the reaction of a prochiral substrate with a fluorinating agent in the presence of a chiral catalyst, without the need for pre-installing a chiral auxiliary. This approach is highly atom-economical and efficient.

A significant advancement in this area is the use of chiral anion phase-transfer catalysis. escholarship.orgnih.gov In this method, a chiral phosphate (B84403) anion can act as a phase-transfer catalyst, facilitating the reaction between a solid, electrophilic fluorine source (like Selectfluor) and an alkene substrate in an organic solvent. escholarship.org The chiral anion forms a hydrogen bond with a directing group on the substrate, creating a chiral environment that directs the enantioselective fluorination of the double bond. nih.gov This strategy has been successfully applied to generate β-amino and β-aryl-allylic fluorides with good to excellent yields and high enantioselectivities. escholarship.org

Biocatalytic Synthesis and Resolution Techniques

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes, with their inherent chirality and high specificity, are powerful tools for the synthesis of enantiopure compounds.

Enzymatic Hydrolysis for Enantiomeric Enrichment

Kinetic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. For the synthesis of (2R)-2-fluoropropanoate, the enzymatic hydrolysis of a racemic ester of 2-fluoropropanoic acid is a common approach.

Lipases and esterases are frequently employed for this purpose. researchgate.net For instance, lipase (B570770) from Candida rugosa or esterase from Pseudomonas fluorescens can selectively hydrolyze the (S)-ester of 2-fluoropropanoate, leaving the desired (R)-ester enriched. researchgate.net The efficiency of the resolution is often expressed by the enantiomeric ratio (E-value), with higher values indicating better separation. By carefully controlling the reaction conditions, such as solvent and temperature, high enantiomeric excess (ee) of the remaining ester can be achieved. researchgate.net

The table below shows examples of enzymes used in the kinetic resolution of fluorinated carboxylic acid esters.

EnzymeSubstrateOutcomeReference
Candida rugosa lipaseRacemic 2-chloro-3,3,3-trifluoropropanoic acid ethyl ester(R)-ester with 95% ee at 60% conversion researchgate.net
Amano PS (from Burkholderia cepacia)Racemic fluorinated aryl carboxylic acid esters(S)-carboxylic acids and (R)-esters in high yields and enantiomeric purity mdpi.com
Novozym 435 (Candida antarctica lipase B)Racemic 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propylpropanoate(2R)-enantiomer with >99% enantiomeric purity nih.gov

Integrated Electrosynthesis and Biocatalysis for Chiral α-Fluorinated Carboxylic Acids

A novel and sustainable approach combines electrosynthesis with biocatalysis in a single reaction vessel. acs.orgnih.govacs.org This integrated system allows for the synthesis of chiral α-fluorinated carboxylic acids in an environmentally friendly manner, often using water as a solvent. acs.org

In a recent study, this integrated approach was used to synthesize various 2-fluoro-3-mercaptopropionic acids. acs.orgnih.gov The process involves an electrochemical reaction to generate a reactive intermediate, which then undergoes a biocatalytic transformation mediated by a lipase. For example, using lipase from Pseudomonas fluorescens (PFL) as the biocatalyst, the desired chiral product was obtained with good conversion and an enantiomeric ratio of 83:17. acs.org This integrated approach highlights the potential of combining different catalytic systems to achieve efficient and sustainable synthesis of chiral fluorinated compounds. acs.orgnih.gov

Optimization of Reaction Conditions for High Enantiomeric Excess and Yield

One prominent and effective method for obtaining chiral 2-fluoropropanoic acids is the kinetic resolution of a racemic mixture using enantioselective esterification. nih.gov This approach utilizes a chiral acyl-transfer catalyst to selectively esterify one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer in high purity. A notable system employs (+)-benzotetramisole (BTM) as the chiral catalyst, pivalic anhydride (B1165640) as a coupling agent, and an achiral alcohol like bis(α-naphthyl)methanol as the nucleophile. nih.govnih.gov

The optimization of this catalytic system involves a careful selection of solvents, as the reaction medium can significantly influence both the reaction rate and its selectivity. nih.gov The effectiveness of the kinetic resolution is often quantified by a selectivity factor (s-value), which represents the ratio of the reaction rates for the two enantiomers. nih.gov A high s-value is crucial for achieving high enantiomeric excess.

Detailed studies have shown that while the enantiomeric excesses of the products can be consistently high across different solvents, the chemical yield is highly solvent-dependent. nih.gov For instance, tetrahydrofuran (B95107) (THF) was identified as a solvent that provides a superior selectivity factor, but at the cost of a significantly lower yield of the desired ester. nih.gov This trade-off between selectivity and yield is a central challenge in optimizing the reaction conditions.

Table 1. Effect of Solvent on the Kinetic Resolution of a Racemic 2-Aryl-2-fluoropropanoic Acid Analog
SolventYield (%)Selectivity Factor (s-value)
Tetrahydrofuran (THF)3136

Enzymatic methods offer a powerful alternative for achieving high enantioselectivity under mild reaction conditions. mdpi.comnih.gov Hydrolases, particularly lipases, are widely used for the kinetic resolution of racemic esters of fluorinated carboxylic acids. mdpi.com In this process, the enzyme selectively catalyzes the hydrolysis of one enantiomer (typically the (S)-enantiomer), leaving the unreacted (R)-enantiomer in high enantiomeric purity. researchgate.net

The optimization of enzymatic resolutions involves controlling parameters such as pH, temperature, and substrate concentration to maximize both enzyme activity and selectivity. The reaction is typically monitored and stopped at approximately 50% conversion to ensure high enantiomeric excess for both the hydrolyzed acid and the remaining unreacted ester. mdpi.com Lipases such as those from Burkholderia cepacia have proven effective for this purpose. mdpi.com

To further enhance the enantiomeric purity of the target compound, a process of double enzymatic deracemization can be employed. mdpi.com This involves subjecting the product of an initial resolution to a second enzymatic reaction under optimized conditions, which can significantly increase the final enantiomeric purity to levels often exceeding 95% e.e. mdpi.com

Table 2. Representative Data for Enzymatic Resolution to Obtain Enantiopure Fluorinated Carboxylic Acids
Enzyme/MethodProductYield (%)Enantiomeric Excess (e.e.) (%)
Burkholderia cepacia Lipase(R)-3-(2-Fluorophenyl)-2-methylpropanoic acid9795
Double Enzymatic DeracemizationEnriched Arylcarboxylic Acid>5077-99

Ultimately, the optimization of reaction conditions for producing enantiopure (2R)-2-fluoropropanoate requires a careful balancing of factors. For chemical kinetic resolution, the choice of solvent is paramount to finding an acceptable compromise between yield and selectivity. nih.gov For enzymatic methods, precise control over reaction progress and conditions, potentially including multiple resolution steps, is key to achieving the highest possible enantiomeric purity. mdpi.com

Rigorous Stereochemical Analysis and Conformational Investigations of 2r 2 Fluoropropanoate Systems

Spectroscopic Methodologies for Enantiomeric Purity Assessment

Determining the enantiomeric purity of a chiral compound is critical, particularly in the pharmaceutical industry, where different enantiomers can have vastly different physiological effects. A suite of spectroscopic and chromatographic techniques is available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. vt.edugcms.cz This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. vt.eduresearchgate.net

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for enantiomeric separation. The process involves passing a solution of the analyte through a column packed with a CSP. nih.gov The enantiomers form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes results in their separation. chiralpedia.com For acidic compounds like 2-fluoropropanoic acid, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and Pirkle-type columns are often effective. researchgate.netnih.gov

Gas Chromatography (GC): Chiral GC is particularly suitable for volatile and thermally stable compounds. For carboxylic acids, derivatization to more volatile esters (e.g., methyl esters) is typically required before analysis. researchgate.net Cyclodextrin-based CSPs are commonly employed in capillary GC columns for the enantioseparation of such derivatives. researchgate.net The inclusion of the analyte enantiomers into the chiral cavity of the cyclodextrin (B1172386) selector forms diastereomeric host-guest complexes, enabling their separation. researchgate.net

Table 1: Examples of Chiral Stationary Phases (CSPs) for Chromatographic Enantioseparation
Chromatography TypeCSP ClassCommon ExamplesPrinciple of Separation
HPLCPolysaccharide-basedChiralcel® OD, Chiralpak® ADFormation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions. researchgate.net
HPLCPirkle-type (π-acid/π-base)(S,S)-Whelk-O® 1π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the CSP. researchgate.net
GCCyclodextrin derivativesOctakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrinEnantioselective inclusion into the chiral cyclodextrin cavity. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While enantiomers are indistinguishable in a standard achiral NMR experiment (as they have identical magnetic properties), their signals can be resolved by introducing a chiral auxiliary. wikipedia.org This is achieved by converting the enantiomeric pair into a mixture of diastereomers, which have different physical properties and, therefore, distinct NMR spectra. wikipedia.orgnih.gov

This conversion can be accomplished in two ways:

Chiral Derivatizing Agents (CDAs): The enantiomers are covalently bonded to an enantiomerically pure CDA, forming stable diastereomers. nih.gov For a carboxylic acid like 2-fluoropropanoate, a chiral amine could be used to form diastereomeric amides. The resulting diastereomers will exhibit different chemical shifts, particularly for nuclei near the stereocenter.

Chiral Solvating Agents (CSAs): The enantiomers form non-covalent, transient diastereomeric complexes with a CSA. unipi.it This method is non-destructive but may result in smaller differences in chemical shifts compared to the use of CDAs.

For (2R)-2-fluoropropanoate, ¹⁹F NMR spectroscopy is an exceptionally useful technique. rsc.orgresearchgate.net The ¹⁹F nucleus has a high natural abundance, high sensitivity, and a wide range of chemical shifts, which makes signal separation easier and reduces the likelihood of overlap. nih.gov In the presence of a chiral auxiliary, the fluorine atoms in the (R)- and (S)-enantiomers will exist in different diastereomeric environments, leading to two distinct signals in the ¹⁹F NMR spectrum. rsc.orgresearchgate.net The relative integration of these signals provides a precise measure of the enantiomeric excess (ee).

Table 2: Common Chiral Auxiliaries for NMR-based Enantiodiscrimination
Auxiliary TypeExampleInteraction with AnalyteTypical Application
Chiral Derivatizing Agent (CDA)(R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid)Covalent bond (ester formation with alcohols, amide with amines). wikipedia.orgDetermining ee and absolute configuration of alcohols and amines.
Chiral Derivatizing Agent (CDA)(S)-4-(3-Aminopyrrolidin-1-yl)coumarinCovalent bond (amide formation with carboxylic acids). semanticscholar.orgDetermining ee of chiral carboxylic acids. semanticscholar.org
Chiral Solvating Agent (CSA)CyclodextrinsNon-covalent host-guest inclusion complex. nih.govEnantiodiscrimination of a wide range of organic molecules.

Polarimetry for Optical Rotation Determination

Polarimetry is a classical technique used to measure the optical activity of chiral compounds. wikipedia.org Chiral molecules have the ability to rotate the plane of plane-polarized light. masterorganicchemistry.com This rotation can be either to the right (clockwise, dextrorotatory, denoted by (+)) or to the left (counter-clockwise, levorotatory, denoted by (-)). wikipedia.org Enantiomers rotate light by an equal magnitude but in opposite directions. amherst.edu

The specific rotation [α] is a characteristic physical property of a chiral compound and is calculated from the observed rotation (α) using the following formula:

[α]Tλ = α / (l × c)

Where:

T is the temperature.

λ is the wavelength of the light (commonly the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in g/mL. masterorganicchemistry.com

By measuring the specific rotation of a sample of (2R)-2-fluoropropanoate and comparing it to the value for the enantiomerically pure substance, one can determine the enantiomeric excess of the sample. It is crucial to note that there is no direct correlation between the R/S stereochemical descriptor and the direction (+/-) of optical rotation. amherst.edu

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools for investigating the structures, stabilities, and properties of molecules at an atomic level. These methods are invaluable for understanding the conformational equilibria of flexible molecules like 2-fluoropropanoate.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular and reliable tool for predicting molecular geometries, energies, and other properties. mdpi.comresearchgate.net For conformational analysis of 2-fluoropropanoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G**, can be employed to map the potential energy surface as a function of dihedral angle rotations. mdpi.comresearchgate.net

These calculations can identify all stable conformers (energy minima) and the transition states that connect them. For similar short-chain carboxylic acids, studies have shown the existence of an equilibrium between different conformers, such as cis and gauche forms, which relate to the orientation of the carbonyl group relative to the adjacent carbon-carbon bond. researchgate.netpreprints.org DFT calculations can predict the relative energies of these conformers, allowing for the determination of the most stable geometry and the expected population of each conformer at a given temperature. researchgate.net

Table 3: Hypothetical DFT (B3LYP/6-311+G**) Results for Conformers of 2-Fluoropropanoic Acid
ConformerDihedral Angle (F-C-C=O)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Gauche~107°0.00 (most stable)~75%
Cis+0.75~25%
Note: Data are illustrative, based on findings for structurally related perfluoropropionic acid. researchgate.netpreprints.org

Stereoelectronic Effects of Fluorine on Molecular Conformation and Reactivity

The introduction of a fluorine atom at the C2 position of the propanoate backbone in sodium (2R)-2-fluoropropanoate instigates profound stereoelectronic effects that dictate the molecule's preferred three-dimensional structure and influence its chemical reactivity. Fluorine's extreme electronegativity and small size create a unique electronic environment, giving rise to stabilizing orbital interactions that often override classical steric considerations. The most significant of these phenomena are the gauche effect and anomeric-type hyperconjugative interactions, which stabilize specific conformations of the molecule.

Computational and experimental studies on analogous small fluorinated molecules, such as 1,2-difluoroethane (B1293797), provide a clear illustration of this principle. The gauche conformer is found to be more stable than the anti conformer, a direct consequence of these stabilizing electronic interactions. wikipedia.orgswarthmore.edu While steric and electrostatic repulsions would typically favor the anti conformation, the hyperconjugative stabilization of the gauche form is the dominant factor. nih.gov

Table 1: Comparative Conformational Energies in 1,2-Difluoroethane as an Analog for Gauche Effect Stabilization
ConformerRelative Energy (kcal/mol)F-C-C-F Dihedral AnglePrimary Stabilizing Interaction
Gauche0.0 (Most Stable)~68-71°σC-H → σ*C-F Hyperconjugation
Anti+0.6 to +0.9180°Minimized Steric/Dipole Repulsion

This table presents representative data for 1,2-difluoroethane to illustrate the energetic preference for the gauche conformation due to stereoelectronic effects. wikipedia.orgnih.govru.nl

Furthermore, anomeric-type effects contribute to the conformational rigidity of the (2R)-2-fluoropropanoate system. The anomeric effect, traditionally described in cyclic systems like sugars, is a stereoelectronic phenomenon where a substituent on a carbon adjacent to a heteroatom prefers an axial over an equatorial position. wikipedia.org A generalized form of this effect can be observed in acyclic systems containing the Y-C-X fragment, where Y is a heteroatom with lone pairs and X is an electronegative group. wikipedia.orgnih.gov

In (2R)-2-fluoropropanoate, the carboxylate group (COO⁻) and the adjacent C-F bond create a system ripe for such interactions. A stabilizing delocalization of electrons can occur from the non-bonding lone pair orbitals of the carboxylate oxygens (nO) into the low-lying C-F anti-bonding orbital (σC-F). This nO → σC-F interaction is a powerful conformational determinant, influencing the rotational barrier around the C1-C2 bond and favoring a conformation where one of the oxygen lone pairs is anti-periplanar to the C-F bond. This interaction not only stabilizes the molecule but also results in measurable changes to its geometry, such as a slight lengthening of the C-F bond and a shortening of the C-O bond. nih.gov These stereoelectronic interactions collectively lock the molecule into a limited set of low-energy conformations, which in turn modulates its reactivity by controlling the accessibility of its frontier molecular orbitals for chemical reactions.

Table 2: Influence of Stereoelectronic Effects on Molecular Geometry (Illustrative Data from Analogous Systems)
ParameterConformationTypical ObservationUnderlying Stereoelectronic Rationale
C-C Bond LengthGaucheShorterIncreased s-character and orbital overlap stabilization. nih.govru.nl
C-C Bond LengthEclipsed (Transition State)LongerIncreased Pauli repulsion and loss of stabilizing hyperconjugation. nih.govru.nl
C-F Bond LengthStabilized ConformerSlightly ElongatedPopulation of the σ*C-F anti-bonding orbital via hyperconjugation. nih.gov

This table summarizes typical changes in geometric parameters due to stereoelectronic effects, based on findings from related fluorinated compounds. nih.govru.nlnih.gov

Enzymatic Catalysis and Fluorine Mediated Biotransformations Involving 2r 2 Fluoropropanoate

Elucidation of Enzyme-Substrate Interactions

Understanding how enzymes interact with fluorinated substrates is crucial for designing novel biocatalysts and therapeutic agents. The high electronegativity and small size of fluorine alter the substrate's charge distribution and reactivity, presenting both challenges and opportunities for enzymatic conversion.

Enzyme selectivity is profoundly affected by the presence of fluorine. Enzymes can distinguish between fluorinated and non-fluorinated analogues, often with high specificity. For instance, the fluoroacetyl-CoA thioesterase (FlK) from the fluoroacetate-producing bacterium Streptomyces cattleya demonstrates a remarkable 10⁶-fold preference for fluoroacetyl-CoA over the structurally similar acetyl-CoA. This selectivity is not merely based on binding affinity but is achieved through catalysis; the enzyme exploits a unique chemical mechanism that is only accessible to the fluorinated substrate, accelerating its hydrolysis rate by 10⁴-fold compared to its non-fluorinated counterpart. This catalytic selectivity arises from the enzyme's ability to recognize and utilize the distinct electronic properties conferred by the fluorine atom during both the formation and breakdown of the acyl-enzyme intermediate.

D-2-haloacid dehalogenases (D-DEX) are enzymes that catalyze the cleavage of carbon-halogen bonds in D-2-haloalkanoic acids. While these enzymes are highly active on substrates containing chlorine and bromine, their ability to act on fluorinated compounds is notably limited and rare. The carbon-fluorine bond is the strongest single bond in organic chemistry, making enzymatic cleavage challenging.

Most L-2-haloacid dehalogenases (L-DEX) show high catalytic activity for short-chain (C2-C3) chlorinated and brominated acids but typically cannot dehalogenate fluorinated compounds. nih.gov However, some studies have identified a few L-2-haloacid dehalogenases that are capable of defluorination. osti.govbangor.ac.uk This capability appears to be correlated with a more compact active site, which allows for more effective interaction with the small fluorine atom. osti.gov

SubstrateK_m (mM)V_max (U/mg)
L-2-Chloropropionate0.930
D-2-Chloropropionate4.230
Monochloroacetate4.8-

Kinetic parameters of DL-2-haloacid dehalogenase from Pseudomonas sp. strain 113 with chlorinated substrates. Data sourced from Nardi-Dei et al. (1997). asm.org Note: Specific kinetic data for 2-fluoropropanoate with this enzyme is not available in the cited literature.

Gamma-aminobutyric acid aminotransferase (GABA-T) is a key enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-T can raise GABA levels in the brain, which is a therapeutic strategy for treating epilepsy. Fluorinated molecules have been designed as potent inhibitors of GABA-T. nih.gov

While direct studies on the interaction of the simple molecule 2-fluoropropanoate with GABA-T are limited, research on more complex fluorinated analogues provides insight. For example, conformationally restricted fluorinated analogues of GABA have been synthesized and shown to be irreversible inhibitors of GABA-T, with potencies comparable to or greater than the antiepilepsy drug vigabatrin. nih.govnih.gov These mechanism-based inhibitors, or "suicide substrates," are processed by the enzyme to a reactive species that then covalently modifies the active site, leading to inactivation. The presence of fluorine in these molecules is critical to their inhibitory mechanism.

Biocatalytic Resolution of Racemic Fluoropropanoates

The production of enantiomerically pure compounds is of high importance in the pharmaceutical and fine chemical industries. Biocatalytic kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, is a powerful method to achieve this. wikipedia.org Lipases are commonly used enzymes for this purpose, often through the enantioselective hydrolysis or esterification of a racemic ester. nih.gov

While there are limited reports specifically on the enzymatic resolution of racemic 2-fluoropropanoate, studies on structurally similar compounds demonstrate the feasibility of this approach. For instance, lipases from Candida rugosa and esterases from Pseudomonas fluorescens have been used for the kinetic resolution of racemic 2-chloro-3,3,3-trifluoropropanoic acid esters via hydrolysis. researchgate.net In this process, the enzymes showed (S)-selectivity, allowing for the separation of enantiomers with high enantiomeric excess (ee). researchgate.net The use of lipases for the kinetic resolution of various α-haloesters is a well-established strategy. manchester.ac.uk Although not enzymatic, the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids has been achieved using a chiral acyl-transfer catalyst, yielding optically active carboxylic acids and esters with high enantiomeric excesses. mdpi.comnih.gov This highlights the potential for developing a biocatalytic process for simpler analogues like 2-fluoropropanoate.

Molecular Recognition Principles Governing Fluorine in Enzyme Active Sites

The molecular recognition of fluorine within an enzyme's active site is governed by principles distinct from those for hydrogen or other halogens. Although organic fluorine is a poor hydrogen bond acceptor, it can engage in favorable interactions that contribute significantly to binding affinity. nih.gov One of the most important interactions is the orthogonal multipolar interaction between the carbon-fluorine (C-F) bond and a backbone carbonyl group (C=O) of the protein. nih.govnih.govacs.org

This interaction is based on the alignment of the bond dipoles of the C-F and C=O groups. The carbon atom of the C-F bond is electron-deficient, while the carbonyl oxygen is electron-rich, leading to a favorable electrostatic interaction when properly oriented. acs.org Studies have shown that rationally designing these C-F···C=O interactions can improve the activity of small molecule inhibitors by 5- to 10-fold. nih.gov The small size of fluorine allows it to be placed in sterically constrained positions within an active site to form these stabilizing contacts without causing unfavorable steric clashes. mdpi.com This principle is a powerful tool in structure-based drug design for optimizing the potency of fluorinated ligands.

Mechanisms of Enzyme Modulation by Fluorinated Carboxylic Acids

Fluorinated carboxylic acids can act as enzyme modulators, primarily as inhibitors, through several mechanisms. The strong electron-withdrawing nature of the fluorine atom can significantly alter the pKa of the carboxylic acid and the reactivity of adjacent atoms, leading to potent and often specific enzyme inhibition.

Inhibitors can be classified as reversible or irreversible.

Reversible Inhibition: A competitive inhibitor often structurally resembles the enzyme's natural substrate and competes for binding at the active site. Because of the similarity in size between fluorine and hydrogen, a fluorinated analogue can often fit into the same active site as its non-fluorinated counterpart, but its altered electronic properties can prevent the catalytic reaction from proceeding.

Irreversible Inhibition: Irreversible inhibitors typically form a strong, often covalent, bond with the enzyme, permanently inactivating it. Fluorinated compounds are frequently used as "suicide substrates" or mechanism-based inactivators. In this scenario, the enzyme recognizes the fluorinated molecule as a substrate and begins its catalytic cycle. However, the unique reactivity imparted by the fluorine atom diverts the reaction, leading to the formation of a highly reactive intermediate that covalently binds to a residue in the active site. The excellent leaving group ability of the fluoride (B91410) ion is often key to these inactivation mechanisms.

The specific mechanism of modulation depends on the particular enzyme and the structure of the fluorinated carboxylic acid.

Molecular Target Engagement and Ligand Biomolecule Interactions of 2r 2 Fluoropropanoate Derivatives

Receptor Binding Studies and Specificity (e.g., Cholecystokinin-2 Receptor, CCK-2R)

The Cholecystokinin-2 receptor (CCK-2R) is a G protein-coupled receptor overexpressed in several human cancers, including medullary thyroid carcinoma and small cell lung cancer, making it a significant target for diagnostic imaging and targeted radiotherapy. nih.govnih.gov Peptide-based radiopharmaceuticals derived from natural ligands like minigastrin have been extensively developed to target CCK-2R. nih.gov Modifications to these peptides are crucial for optimizing their binding affinity, stability, and pharmacokinetic profiles. nih.gov

Derivatives of (2R)-2-fluoropropanoate are used in the synthesis of these modified peptides. Specifically, the (2R)-2-fluoropropionate moiety has been incorporated into peptide analogues that target the CCK-2R. unimelb.edu.auevitachem.com For instance, the N-terminus of the minigastrin analogue MG11, an octopeptide, was chemically modified with a 2-fluoropropionate group to assess the impact on receptor binding. unimelb.edu.au These studies are critical for developing high-affinity ligands for positron emission tomography (PET) imaging of CCK-2R expressing tumors. unimelb.edu.au

The affinity of new ligands for the CCK-2R is typically evaluated through competitive binding assays. mdpi.com In these assays, the ability of a new compound to displace a radiolabeled reference ligand (like [125I]-labeled gastrin) from the receptor is measured. mdpi.com The resulting data is used to calculate the half-maximal inhibitory concentration (IC₅₀), which indicates the ligand's binding affinity. A lower IC₅₀ value corresponds to a higher binding affinity. For example, studies on novel minigastrin analogues have demonstrated high-affinity binding in the low nanomolar range, comparable to or exceeding that of the reference peptide pentagastrin. mdpi.com

Binding Affinities of Selected Peptide Analogs for CCK-2R
CompoundDescriptionIC₅₀ (nM)Reference
Analog 1 (Penta-DGlu moiety)Novel minigastrin analog0.18 ± 0.02 mdpi.com
Analog 2 (Hydrophilic linker)Novel minigastrin analog0.24 ± 0.08 mdpi.com
PentagastrinReference peptide0.84 ± 0.22 mdpi.com
DOTA-MGS5Previously studied analog0.4 ± 0.2 mdpi.com

The strategic placement of fluorine atoms in peptide-based drugs is a widely used method to improve their pharmacological properties. uni-regensburg.de Fluorination can enhance binding affinity by altering molecular conformation, hydrophobicity, and pKa values of adjacent functional groups. uni-regensburg.de These changes can lead to more favorable interactions with protein targets, such as receptors. uni-regensburg.de For example, introducing fluorinated amino acids into peptides has been shown to strengthen CH-π interactions, which can stabilize the peptide's structure and improve its binding affinity. uni-regensburg.de While not specific to (2R)-2-fluoropropanoate, the principles underlying the use of fluorination to enhance peptide-receptor interactions are broadly applicable. The goal is to leverage the unique properties of fluorine to create more stable and potent ligands for targets like the CCK-2R. uni-regensburg.denih.gov

Modulatory Effects on Ion Channels

While direct studies on the effects of sodium (2R)-2-fluoropropanoate derivatives on ion channels are not extensively documented in the available literature, the broader class of fluorinated organic molecules is known to modulate ion channel activity. Ion channels are crucial membrane proteins that regulate cellular excitability and signaling pathways, and their modulation by pharmacological agents can have significant therapeutic effects. nih.govmdpi.com

For instance, fatty acid derivatives are known to interact with and modulate the activity of various ion channels, including Transient Receptor Potential (TRP) channels. nih.gov The interaction can lead to either activation or inhibition of the channel. nih.gov Given that (2R)-2-fluoropropanoate is a derivative of a short-chain fatty acid, its derivatives could potentially interact with ion channels, although this remains an area for further investigation. Molecular dynamics simulations are a powerful tool for studying the detailed mechanisms of ion channel gating and how different molecules, based on their protonation state and structure, might influence the channel's conformation and function. rsc.org

Enzyme Inhibition and Activity Modulation beyond Dehalogenases (e.g., Cyclooxygenase)

Derivatives containing fluorine are known to act as inhibitors for various enzymes. A prominent example outside of dehalogenases is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins (B1171923), which are mediators of inflammation. nih.govrcsb.org Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov

Fluorine-modified compounds have been specifically designed and evaluated as COX-2 inhibitors. For example, a fluorine-modified version of the natural product rutaecarpine, known as fluoro-2-methoxyrutaecarpine (F-RUT), demonstrated enhanced selective inhibitory activity against COX-2 compared to its parent compound. nih.gov The inhibitory activity of such compounds is often determined using screening assays that measure the generation of prostaglandins by the COX enzyme. nih.govnih.gov Studies have shown that fluorinated derivatives can exhibit IC₅₀ values in the micromolar and even nanomolar range against COX-2. nih.govacs.org The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug design to minimize the side effects associated with COX-1 inhibition. mdpi.comacademicjournals.org

Inhibitory Activity of Selected Compounds against COX Enzymes
CompoundTarget EnzymeInhibitory Activity (IC₅₀ or % Inhibition)Reference
Fluoro-2-methoxyrutaecarpine (F-RUT)COX-2Significantly better suppression than parent compound nih.gov
Compound 2 (Flurbiprofen analog)COX-2Potent dual COX-2/5-LOX inhibitor nih.gov
Compound 11COX-2IC₅₀ = 36.18 ± 3.08 µM nih.gov
X. americana hydroethanolic extractCOX-2IC₅₀ = 11.13 ± 1.24 µg/ml academicjournals.org

Structural Biology Approaches to Ligand-Protein Complexes

Understanding the precise interactions between a ligand and its protein target at an atomic level is fundamental for rational drug design. Structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide these crucial insights.

X-ray crystallography can reveal the three-dimensional structure of a ligand bound within the active site of an enzyme. For example, crystal structures of COX-2 have been determined in complex with various selective inhibitors. rcsb.org These structures elucidate the basis for selective inhibition, showing how the ligand orients itself in the binding site and which amino acid residues it interacts with. rcsb.org Docking studies based on these crystal structures can then be used to predict the binding modes of new derivatives, such as the interactions of fluorine-modified inhibitors with the COX-2 active site. nih.gov

NMR spectroscopy is another powerful tool for studying ligand-protein interactions in solution. rsc.org It can provide information on binding interfaces, affinity, and conformational changes induced by binding. frontiersin.org Specifically, ¹⁹F NMR is highly sensitive and can be used to probe the environment of a fluorine-labeled ligand upon binding to a protein. nih.govnih.gov Techniques like Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) analysis using ¹H-¹⁵N HSQC experiments can identify the specific parts of a protein or ligand involved in the interaction. rsc.orgfrontiersin.org These methods are invaluable for characterizing the thermodynamics and kinetics of ligand-protein complexes, guiding the optimization of lead compounds. nih.gov

Utility of 2r 2 Fluoropropanoate in Advanced Chemical and Biological Research

Role as a Chiral Building Block in Complex Fluorinated Compound Synthesis

The (2R)-2-fluoropropanoate moiety is a highly valued chiral synthon in organic synthesis, particularly for constructing enantiomerically pure fluorinated compounds. atomfair.com The defined (R)-configuration at the stereogenic center allows for precise stereochemical control during synthesis, which is critical in the development of bioactive molecules like pharmaceuticals and agrochemicals where biological activity is often dependent on a specific enantiomer. atomfair.comcyu.fr

The introduction of a fluorine atom can significantly alter a molecule's electronic properties, conformation, and metabolic stability. cyu.fr By using (2R)-2-fluoropropanoate as a starting material, chemists can incorporate these desirable properties into larger, more complex molecular architectures. Its stereospecificity makes it an ideal building block for asymmetric synthesis, ensuring the production of compounds with enhanced and selective biological activity. atomfair.com Researchers utilize this building block in various synthetic transformations, including as a precursor for the synthesis of fluorinated amino acids, which are subsequently used in peptide and protein studies. atomfair.commdpi.com

Notable applications include its use as a key intermediate in the production of established pharmaceuticals and agrochemicals. For instance, it serves as a component in the synthesis of the antipsychotic medication flupentixol and the herbicide haloxyfop. lookchem.com These examples underscore the compound's importance in creating structurally complex and commercially significant molecules where both chirality and fluorination are essential for function.

Table 1: Applications of (2R)-2-Fluoropropanoate as a Chiral Synthon

Target Compound ClassKey Advantage of Using (2R)-2-FluoropropanoateExample ApplicationReference
Fluorinated PharmaceuticalsEnsures enantiomeric purity, potentially improving efficacy and reducing side effects.Intermediate for the antipsychotic drug flupentixol. lookchem.com
Fluorinated AgrochemicalsProvides stereochemical control for targeting specific biological pathways in pests or weeds.Component in the synthesis of the herbicide haloxyfop. lookchem.com
Chiral Fluorinated Amino AcidsServes as a versatile precursor for creating non-natural amino acids for peptide research.Synthesis of novel peptide and protein analogs. atomfair.commdpi.com
Complex Organic MoleculesIntroduces fluorine to modulate properties like metabolic stability and binding affinity.General organic synthesis for research purposes. cyu.fr

Development of Fluorinated Probes for Biochemical and Biophysical Assays

The unique nuclear properties of the fluorine-19 (¹⁹F) isotope make it an exceptional tool for biochemical and biophysical assays, primarily through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Since biological systems have virtually no natural abundance of fluorine, the ¹⁹F NMR signal is background-free, allowing for the unambiguous detection of exogenously administered fluorinated probes. nih.gov

Small, structurally simple molecules like (2R)-2-fluoropropanoate are ideal for incorporation into larger biomolecules or ligands to serve as ¹⁹F NMR probes. researchgate.net The ¹⁹F nucleus has a large chemical shift range and is highly sensitive to its local electronic microenvironment. nih.gov This sensitivity means that subtle changes in the probe's surroundings—such as those occurring during protein-ligand binding, conformational changes in a macromolecule, or enzymatic catalysis—can be detected as a change in the ¹⁹F NMR signal. nih.govnih.gov

By attaching the (2R)-2-fluoropropanoate moiety to a peptide, drug candidate, or metabolite, researchers can create a powerful "spectroscopic spy" to monitor molecular interactions in real-time and in complex biological mixtures. researchgate.net This biophysical method is invaluable for:

Drug Discovery: Screening for ligand binding to protein targets. nih.gov

Enzymology: Studying enzyme mechanisms and activity.

Structural Biology: Characterizing different functional states of proteins and other biomacromolecules. nih.gov

The small size of the fluoropropanoate group ensures that it often acts as a minimally perturbing reporter, providing detailed information without significantly altering the parent molecule's biological function.

Table 2: Properties of ¹⁹F for Use in Biophysical Probes

PropertyDescriptionAdvantage in Biochemical/Biophysical AssaysReference
Natural Abundance¹⁹F is 100% naturally abundant as an isotope.Provides high sensitivity for NMR applications. nih.gov
Endogenous SignalVirtually zero ¹⁹F is present in biological systems.Results in background-free spectra, allowing clear detection of the probe. nih.gov
Chemical Shift SensitivityThe ¹⁹F chemical shift is highly sensitive to the local molecular environment.Enables the detection of binding events, conformational changes, and enzymatic activity. nih.govnih.gov
Spin Quantum Number¹⁹F has a nuclear spin of I=½.Yields sharp NMR signals and simplifies spectral analysis. nih.gov

Applications in Positron Emission Tomography (PET) Precursor Synthesis for Research Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides. nih.gov Fluorine-18 (¹⁸F), with its convenient half-life of approximately 110 minutes, is the most widely used radionuclide for PET tracer synthesis. nih.govrsc.org The (2R)-2-fluoropropanoate structure serves as an essential precursor and reference standard for the development of ¹⁸F-labeled PET tracers.

The synthesis of ¹⁸F-labeled radiopharmaceuticals often employs a "building block" or "modular" approach, where a small, fluorinated synthon is first prepared and then conjugated to a larger, biologically active molecule. rsc.org The stable, non-radioactive (2R)-2-fluoropropanoate is used to develop and optimize the chemical reactions before the methodology is applied using the radioactive [¹⁸F]fluoride.

The typical radiosynthesis involves a nucleophilic substitution reaction where a precursor molecule containing a good leaving group (like a tosylate or mesylate) is reacted with reactive [¹⁸F]fluoride. nih.govradiologykey.com A (2R)-2-fluoropropanoate-derived precursor can be used to create tracers for imaging various biological processes. For example, tracers such as N-(2-[¹⁸F]-fluoropropionyl)-L-glutamate ([¹⁸F]-FPGLU) have been developed and have demonstrated the ability to detect tumor activity, showcasing the potential of this class of compounds in oncologic imaging. nih.gov The development of such tracers is facilitated by automated synthesis systems to manage the short half-life of ¹⁸F and ensure high radiochemical purity. chemistryworld.com

Table 3: Comparison of ¹⁹F and ¹⁸F Isotopes in Research Applications

FeatureSodium (2R)-2-fluoropropanoate (¹⁹F)[¹⁸F]-(2R)-2-FluoropropanoateReference
IsotopeFluorine-19Fluorine-18 nih.gov
RadioactivityStable (non-radioactive)Radioactive (positron emitter) nih.gov
Half-lifeStable~109.7 minutes nih.gov
Primary ApplicationNMR spectroscopy, chemical synthesis precursor, analytical standard.Positron Emission Tomography (PET) imaging. nih.govrsc.org
Typical ConcentrationMillimolar (for NMR)Picomolar to nanomolar (for PET) nih.gov

Engineering of Specialty Chemicals with Tailored Properties for Academic Investigations

Beyond pharmaceuticals and imaging agents, (2R)-2-fluoropropanoate is a key building block for engineering a wide range of specialty chemicals with tailored properties for academic and industrial research. atomfair.com The term "specialty chemicals" encompasses compounds designed for specific functions, including agrochemicals, advanced materials, and other performance-oriented products. halliburton.com

The incorporation of the fluoropropanoate moiety can profoundly influence a molecule's physicochemical characteristics:

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, enhancing the biological lifetime of agrochemicals and other active compounds. uva.nl

Lipophilicity and Permeability: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes—a critical feature for the efficacy of many pesticides. mdpi.com

Binding Affinity: The electronegativity of fluorine can alter intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can be exploited to fine-tune the binding of a molecule to its biological target.

In the agrochemical sector, these properties are leveraged to develop new herbicides and fungicides with improved efficacy and environmental profiles. lookchem.comccspublishing.org.cn In materials science, fluorinated building blocks are used to synthesize polymers and other materials with unique surface properties, high thermal stability, and chemical resistance. researchgate.net The chiral nature of (2R)-2-fluoropropanoate adds another layer of sophistication, allowing for the creation of specialty polymers with chiral recognition capabilities or unique optical properties.

Table 4: Tailored Properties Imparted by the (2R)-2-Fluoropropanoate Moiety

Property ModifiedEffect of Fluorination/ChiralityApplication AreaReference
Biological Half-LifeThe C-F bond resists metabolic cleavage, increasing in vivo stability.Agrochemicals, Pharmaceuticals uva.nl
Target SpecificityThe (R)-chirality allows for precise interaction with specific biological targets.Agrochemicals, Pharmaceuticals atomfair.com
Physicochemical ProfileAlters lipophilicity, permeability, and binding characteristics.Drug Discovery, Materials Science mdpi.com
Material PropertiesConfers thermal stability, chemical resistance, and unique surface properties to polymers.Materials Science researchgate.net

Computational and Theoretical Studies in Fluoropropanoate Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the molecular and electronic structure of compounds like (2R)-2-fluoropropanoate. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2, MP3) are employed to solve the Schrödinger equation, providing detailed information about electron distribution and molecular geometry. nih.gov

For (2R)-2-fluoropropanoate, these calculations can determine key structural parameters. For instance, DFT calculations using a basis set like 6-311+G(d) can predict bond lengths and angles with high accuracy. researchgate.net This data is crucial for understanding the molecule's stability and steric properties.

Furthermore, quantum chemical methods are used to predict reactivity. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can infer the molecule's susceptibility to nucleophilic or electrophilic attack. The distribution of electrostatic potential on the molecular surface can also be mapped to identify regions that are electron-rich or electron-poor, highlighting likely sites for intermolecular interactions. NBO (Natural Bond Orbital) analysis can reveal effective charges on individual atoms, offering a quantitative measure of the polarity of bonds within the molecule. nih.gov

Molecular Dynamics Simulations of Ligand-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.govsemanticscholar.org These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior at an atomic level. mdpi.com For (2R)-2-fluoropropanoate, MD simulations can be used to explore its interactions with biological macromolecules such as proteins or nucleic acids, offering insights into binding mechanisms, conformational changes, and the role of solvent molecules. nih.govsemanticscholar.org

In a typical MD simulation, the fluoropropanoate ligand and its target biomolecule are placed in a simulated aqueous environment. The simulation tracks the trajectory of every atom over a period ranging from nanoseconds to microseconds. This allows researchers to observe how the ligand explores the binding site of the biomolecule, the stability of the resulting complex, and the specific intermolecular forces—such as hydrogen bonds, electrostatic interactions, and van der Waals forces—that govern the interaction. These simulations can reveal how the biomolecule's conformation might change upon ligand binding and how water molecules mediate the interaction. sabanciuniv.edu

Table 2: Illustrative Data from a Hypothetical MD Simulation of (2R)-2-fluoropropanoate with a Target Protein

Simulation Parameter Observation Implication
Simulation Time 200 ns Allows for observing the stability of the ligand-protein complex.
RMSD of Ligand 1.2 Å Low fluctuation indicates a stable binding pose within the active site.
Key Hydrogen Bonds Ligand's carboxylate with Lysine-78; Fluorine with Arginine-112 Identifies critical residues for binding affinity and specificity.
Solvent Accessible Surface Area (SASA) Decrease of 25 Ų upon binding Confirms the ligand is buried within a binding pocket, shielded from the solvent.

Nudged Elastic Band (NEB) Method for Reaction Pathway Elucidation

The Nudged Elastic Band (NEB) method is a computational technique used to find the minimum energy path (MEP) between a known reactant and product state. researchgate.netmatlantis.com This is particularly valuable for studying chemical reaction mechanisms and identifying the transition state structure and its associated energy barrier (activation energy). The method works by creating a series of intermediate structures, or "images," along the reaction pathway and optimizing their positions simultaneously. nih.govquantumatk.com

For a reaction involving (2R)-2-fluoropropanoate, such as its enzymatic degradation or its role in a synthetic pathway, the NEB method can elucidate the step-by-step mechanism. Researchers would first define the atomic coordinates of the initial state (reactants) and the final state (products). The NEB algorithm then generates an initial path and iteratively refines it until the true minimum energy pathway is found. nih.gov A variation known as the Climbing-Image NEB (CI-NEB) is often used to ensure the highest energy image converges precisely to the transition state saddle point. nih.gov This provides critical information on the reaction's feasibility and kinetics. The method can also be extended to systems involving multiple spin states, which is relevant for reactions catalyzed by transition metals. nih.gov

Table 3: Example NEB Calculation Results for a Hypothetical Reaction of (2R)-2-fluoropropanoate

Parameter Value Description
Number of Images 16 The number of intermediate structures used to map the reaction path.
Reactant Energy -450.3 Ha The calculated energy of the initial state.
Product Energy -451.1 Ha The calculated energy of the final state.
Transition State Energy -449.8 Ha The energy at the peak of the reaction barrier.
Activation Energy (Forward) 31.4 kcal/mol The energy barrier that must be overcome for the reaction to proceed from reactants to products.
Activation Energy (Reverse) 81.6 kcal/mol The energy barrier for the reverse reaction.

In Silico Docking and Binding Energy Predictions for Enzyme Substrates and Inhibitors

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. biorxiv.orgmdpi.com This method is widely used in drug discovery and molecular biology to understand how a small molecule like (2R)-2-fluoropropanoate might interact with an enzyme, either as a substrate or an inhibitor.

The docking process involves two main steps: first, a search algorithm explores various possible binding poses of the ligand within the active site of the enzyme. Second, a scoring function is used to estimate the binding affinity for each pose, typically reported as a binding energy value. biorxiv.org A more negative binding energy generally indicates a more stable and favorable interaction. mdpi.com

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a more accurate prediction by accounting for solvation effects. nih.gov These predictions can guide experimental studies by identifying key amino acid residues involved in binding and suggesting chemical modifications to the ligand that could enhance its affinity or specificity. mdpi.com

Table 4: Sample In Silico Docking Results for (2R)-2-fluoropropanoate with a Target Enzyme

Parameter Value Interpretation
Binding Energy (Docking Score) -6.8 kcal/mol Suggests a favorable binding interaction within the enzyme's active site.
Inhibition Constant (Ki) (predicted) 8.5 µM An estimate of the concentration required to inhibit enzyme activity by 50%.
Interacting Residues TYR 82, SER 144, HIS 210 Amino acids in the active site forming hydrogen bonds and hydrophobic interactions with the ligand.
RMSD from crystal pose 1.5 Å A measure of how accurately the docking pose reproduces a known experimental binding mode (if available).
Binding Free Energy (MM/GBSA) -45.7 kcal/mol A more refined estimate of the binding affinity, including solvation effects. nih.gov

Prospective Research Trajectories and Emerging Methodologies

Development of Novel Asymmetric Fluorination Catalysis

The synthesis of enantiomerically pure fluorinated compounds such as (2R)-2-fluoropropanoate heavily relies on the development of effective asymmetric fluorination methods. Historically, this has been a significant challenge in synthetic organic chemistry. rsc.org Recent progress has been marked by the advent of diverse fluorinating reagents with a wide range of reactivity, which has been crucial for the development of catalytic asymmetric fluorination processes. rsc.org

Researchers have successfully employed both transition metal complexes and small organic molecules as catalysts to mediate these transformations. rsc.org One of the earliest successful strategies involved the use of transition metal enolates, which activate the substrate and create a rigid chiral environment through chiral ligands bound to the metal. nih.govacs.org For instance, the enantioselective fluorination of oxindoles has been achieved with high enantioselectivities using a palladium catalyst. nih.govacs.org Another significant advancement has been the use of chiral organocatalysts, which operate through mechanisms like hydrogen-bonding activation. acs.org For example, dihydroquinine-derived squaramide has been used as a catalyst for the asymmetric Mannich reaction of α-fluorinated monothiomalonates, yielding products with excellent diastereo- and enantioselectivities. acs.org

The development of "tamed" electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, has been a key enabler for the catalytic enantioselective fluorination of nucleophilic substrates. nih.govacs.org These reagents are more stable and easier to handle than earlier, highly reactive options. nih.gov The combination of these modern reagents with innovative catalyst design continues to push the boundaries of what is possible in asymmetric fluorination. mdpi.com

Table 1: Examples of Catalytic Systems for Asymmetric Fluorination

Catalyst TypeExample CatalystSubstrate ClassFluorinating ReagentKey Feature
Transition MetalPalladium complex with chiral ligandsOxindolesNFSICreates a rigid chiral environment. nih.govacs.org
OrganocatalystDihydroquinine-derived squaramideα-fluorinated monothiomalonates-Operates via hydrogen-bonding activation. acs.org
Organocatalystβ,β-diaryl serinesα-substituted β-diketonesSelectfluorTunable bifunctional organocatalysts. mdpi.com

Expanding the Substrate Scope for Biocatalytic Fluoropropanoate Transformations

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis for producing chiral fluorinated compounds. the-innovation.orgthe-innovation.org Enzymes can create a specific chiral environment within their active sites, allowing for precise and selective incorporation of fluorine into organic molecules. the-innovation.orgthe-innovation.org This approach is particularly promising for overcoming challenges in achieving high enantioselectivity, especially when the fluorine atom is distant from the stereocenter. the-innovation.org

One of the key enzymes in this field is 5'-fluoro-5'-deoxyadenosine (B1198245) synthase (FDAS), which catalyzes the reaction between inorganic fluoride (B91410) and S-adenosyl-L-methionine (SAM) to produce 5ʹ-fluoro-5ʹ-deoxyfluoroadenosine (5ʹ-FDA). the-innovation.org Directed evolution of FDAS has been shown to enhance its catalytic efficiency. the-innovation.org The substrate scope of biocatalytic fluorination is not limited to natural substrates. For instance, some FDAS enzymes can utilize non-natural substrates like 5'-chloro-5'-deoxyadenosine (B559659) to generate 5ʹ-FDA. the-innovation.org

Researchers are actively exploring ways to expand the range of substrates that can be transformed by fluorinating enzymes. nih.gov This includes modifying the enzymes themselves through protein engineering to accept a wider variety of molecules. nih.gov For example, the alanine (B10760859) dehydrogenase from Vibrio proteolyticus has been used for the in vitro production of (R)-3-fluoroalanine from 3-fluoropyruvate. nih.gov The goal is to develop a versatile toolbox of biocatalysts that can be used to synthesize a diverse array of fluorinated compounds with high stereoselectivity. chimia.chchimia.ch

Advanced Spectroscopic Characterization Techniques for Fluorine-Containing Chiral Molecules

The precise characterization of chiral fluorine-containing molecules like (2R)-2-fluoropropanoate is essential for understanding their properties and behavior. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for this purpose. acs.orgnih.govacs.orgkaist.ac.kr The ¹⁹F nucleus has a high natural abundance (100%) and a high sensitivity, making it an ideal NMR probe. nih.gov It also has a large chemical shift range, which reduces the likelihood of signal overlap, even in complex mixtures. acs.orgnih.gov

Recent advancements in ¹⁹F NMR have enabled the efficient chiral analysis of fluorine-containing compounds. acs.orgnih.govacs.orgkaist.ac.kr By using chiral solvating agents, it is possible to distinguish between enantiomers in a sample, allowing for the determination of enantiomeric excess. acs.org Charged octahedral metal complexes have proven to be effective chiral solvating agents for a wide range of fluorinated analytes, including amines, acids, alcohols, and carbonyl compounds. acs.org A single ¹⁹F NMR experiment can be sufficient to determine the enantiomeric excesses and yields of multiple products in a complex reaction mixture simultaneously. acs.orgnih.govacs.orgkaist.ac.kr

This capability is particularly valuable in the context of developing and optimizing asymmetric fluorination reactions, as it allows for rapid and accurate screening of reaction conditions and catalysts. acs.org The development of new NMR techniques, such as the FESTA family of experiments that provide ¹H–¹⁹F chemical shift correlation and coupling constants, further enhances the ability to elucidate the structure of fluorinated molecules in complex mixtures without the need for extensive purification. nih.gov

Integration of Synthetic Biology for De Novo Biosynthesis of Fluorinated Compounds

Synthetic biology is emerging as a transformative approach for the de novo biosynthesis of fluorinated compounds. nih.govrsc.org This field aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. pkusz.edu.cn In the context of fluorinated compounds, this involves engineering microorganisms to produce these molecules from simple starting materials. dtu.dkdtu.dk

A key strategy is to harness and engineer metabolic pathways to incorporate fluorine into natural product scaffolds. nih.gov For example, the fluoroacetate (B1212596) pathway, one of the few known natural pathways for organofluorine biosynthesis, can be exploited as a source of fluorinated building blocks. nih.gov Researchers have successfully constructed engineered pathways in organisms like Escherichia coli that utilize fluoroacetate to incorporate fluorine into polyketide backbones. nih.govpkusz.edu.cn

The development of these "microbial factories" for organofluorine biosynthesis faces several challenges, including the potential toxicity of fluoride and fluorinated intermediates to the host organism. nih.govnih.govnih.gov Therefore, a comprehensive understanding of fluorine metabolism and the development of fluoride resistance mechanisms are crucial for successful implementation. dtu.dknih.gov Despite these challenges, synthetic biology holds immense promise for the sustainable and scalable production of complex fluorinated molecules, moving beyond what is currently achievable with traditional chemical synthesis. rsc.orgijournals.cnnih.gov

Artificial Intelligence and Machine Learning in Fluorinated Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, including the design and property prediction of fluorinated compounds. research.googlemit.educhemrxiv.org These computational approaches can analyze vast datasets to identify patterns and make predictions, accelerating the discovery and development of new molecules with desired properties. research.google

One significant application of ML in fluorine chemistry is the prediction of the reactivity of fluorinating reagents. rsc.org By analyzing a dataset of known N–F fluorinating reagents, a neural network algorithm can predict their fluorination strength based on simple molecular descriptors. rsc.org This can help chemists select the most appropriate reagent for a particular synthetic transformation, saving time and resources. rsc.org

Furthermore, ML models are being developed to predict a wide range of molecular properties, including electronic, thermodynamic, and vibrational properties. research.google For example, Message Passing Neural Networks (MPNNs) have been shown to significantly outperform other methods in predicting the properties of molecules in the QM9 benchmark dataset. research.google While these models are still under development and need to be applied to more diverse sets of molecules, they have the potential to be incredibly useful for chemists by providing rapid and accurate property predictions. research.googlechemrxiv.org In the long term, AI and ML could be used to design novel fluorinated compounds with optimized properties for specific applications, such as pharmaceuticals and materials science. mit.eduresearchgate.net

Q & A

Q. Basic Methodology

  • GC-MS : Detects volatile byproducts (e.g., methyl esters) with a DB-5MS column.
  • ICP-OES : Identifies residual metal catalysts (e.g., K⁺, Na⁺) at ppm levels.
    Advanced Techniques
  • Chiral SFC : Supercritical fluid chromatography resolves stereoisomeric impurities.
  • ²⁹F NMR : Quantifies fluorinated degradation products with high specificity .

How do computational models predict the compound’s reactivity in enzyme-binding studies?

Q. Advanced Research Design

  • Docking simulations : Use AutoDock Vina with PDB structures (e.g., 3FXA for fluorinated carboxylase enzymes).
  • DFT calculations : Assess fluorine’s electronic effects on carboxylate pKa and hydrogen-bonding potential.
  • MD simulations : Evaluate solvation dynamics in physiological buffers (e.g., AMBER force fields) .

What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Q. Methodological Guidelines

  • Standardized reaction workup : Use rotary evaporation below 40°C to prevent thermal decomposition.
  • Column chromatography : Employ silica gel with 5% acetic acid in ethyl acetate to separate diastereomers.
  • Batch consistency : Document lot-specific variables (e.g., solvent purity, humidity) in metadata .

How should researchers address discrepancies between in vitro and in vivo metabolic data for this compound?

Q. Data Contradiction Analysis

  • In vitro limitations : Liver microsomes may lack full enzyme complexes present in vivo.
  • Species-specific metabolism : Compare rodent vs. human CYP450 isoform activity via LC-MS/MS.
  • Bile analysis : Use ^19F MRI to track renal vs. hepatic excretion pathways .

What safety protocols are critical when handling this compound in electrophysiology studies?

Q. Safety and Compliance

  • PPE : Wear nitrile gloves and safety goggles; avoid latex due to solvent compatibility issues.
  • Ventilation : Use fume hoods for aerosol-generating procedures (e.g., sonication).
  • Waste disposal : Neutralize fluorinated waste with Ca(OH)₂ before incineration .

How can researchers design controlled experiments to assess the compound’s role in fluorinated prodrug activation?

Q. Experimental Design

  • Control groups : Include non-fluorinated analogs (e.g., sodium propanoate) and enantiomeric controls.
  • Kinetic assays : Measure hydrolysis rates via ^1H NMR (disappearance of methyl ester peaks).
  • Cell-based models : Use HEK293 cells transfected with candidate esterases for mechanistic studies .

What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

Q. Data Analysis Framework

  • Non-linear regression : Fit sigmoidal curves (Hill equation) to EC₅₀ calculations.
  • ANOVA with post-hoc tests : Compare variance across dose groups (e.g., Tukey’s HSD).
  • Survival analysis : Use Kaplan-Meier plots for longitudinal toxicity endpoints .

Q. Tables for Methodological Reference

Analytical Technique Key Parameters Detection Limit
Chiral HPLCChiralpak AD-H column, 90:10 hexane:IPA0.1% impurity
²⁹F NMR (470 MHz)D₂O, 25°C, 128 scans50 µM
GC-MS (EI mode)DB-5MS, 30–300 m/z scan1 ppm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.